One area of scientific research focuses on the potential health effects of DINP exposure. Studies have investigated its impact on various systems, including:
Diisononyl phthalate is a high-molecular-weight phthalate commonly used as a plasticizer in various applications, particularly in polyvinyl chloride products. It is typically a complex mixture of isononyl esters of phthalic acid, primarily composed of branched-chain isomers. Diisononyl phthalate appears as a colorless, oily liquid with a slight ester odor and is insoluble in water, making it suitable for enhancing the flexibility and durability of plastics without compromising their structural integrity .
As a plasticizer, DINP acts by interacting with the polymer chains in plastics, reducing intermolecular forces and increasing the distance between them. This allows the plastic to become more flexible and easier to process.
DINP has been classified as a potential endocrine disruptor, meaning it may interfere with the body's hormonal system. Studies suggest that DINP exposure may be linked to various health concerns, including developmental and reproductive problems.
The safety hazards of DINP include:
Research indicates that diisononyl phthalate may have biological effects, particularly concerning allergic responses. Studies have shown that oral exposure to diisononyl phthalate can exacerbate allergic contact dermatitis through the activation of nuclear factor kappa B (NF-kB), resulting in increased skin inflammation and immune responses . Furthermore, exposure to diisononyl phthalate has been linked to alterations in reproductive health and endocrine disruption in animal models .
Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The process typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. The resulting product is a mixture of various branched-chain isomers of diisononyl phthalate, reflecting the complexity of its chemical structure .
Diisononyl phthalate is widely used across various industries due to its excellent plasticizing properties. Its primary applications include:
Studies on diisononyl phthalate interactions have revealed its potential health impacts, particularly concerning immune responses and endocrine function. For instance, exposure has been associated with increased estradiol levels and altered immune cell activity in the colon, suggesting possible implications for gut health and systemic immune responses . Additionally, epidemiological studies have suggested links between diisononyl phthalate exposure and allergic conditions, although further research is needed to clarify these associations .
Diisononyl phthalate shares similarities with other high-molecular-weight phthalates but exhibits unique characteristics that distinguish it from its counterparts. Below is a comparison table highlighting diisononyl phthalate alongside similar compounds:
Compound Name | CAS Number | Molecular Weight | Key Characteristics |
---|---|---|---|
Diisononyl Phthalate | 28553-12-0 | ~418.6 g/mol | Used as a plasticizer; less toxic than some other phthalates |
Di(2-ethylhexyl) Phthalate | 117-81-7 | 390.56 g/mol | Widely used but more toxic; banned in some applications |
Di-n-octyl Phthalate | 117-84-0 | 390.56 g/mol | Similar applications; higher toxicity profile |
Diisodecyl Phthalate | 26761-40-0 | ~450 g/mol | Used for similar applications; higher molecular weight |
Diisononyl phthalate's unique composition of branched isomers contributes to its favorable properties as a plasticizer while minimizing potential health risks compared to other traditional phthalates like di(2-ethylhexyl) phthalate .
DINP interacts with PVC through polar interactions between its ester groups ($$ \text{C=O} $$) and the positively charged chlorinated sites on the PVC backbone. This reduces intermolecular forces, increasing free volume and imparting flexibility. Key performance metrics include:
DINP’s branched isononyl chains ($$ \text{C}_9 $$) reduce crystallinity in PVC, enabling applications in extruded cables, automotive interiors, and synthetic leather. Its low volatility extends product lifespans in high-temperature environments, such as wire insulation.
DINP is synthesized via a two-step esterification process:
Esterification: Phthalic anhydride reacts with isononyl alcohol ($$ \text{C}9\text{H}{19}\text{OH} $$) at 140–250°C using acid catalysts (e.g., sulfuric acid):
$$
\text{C}6\text{H}4(\text{CO})2\text{O} + 2 \text{C}9\text{H}{19}\text{OH} \rightarrow \text{C}6\text{H}4(\text{COO}C9H{19})2 + \text{H}_2\text{O}
$$
Excess alcohol is removed via vacuum distillation.
Purification: The crude ester is neutralized, washed, and filtered to achieve >99.5% purity.
Key Process Variables:
Diisononyl phthalate’s environmental distribution is governed by its low water solubility (0.00061 mg/L) and high octanol-water partition coefficient (log KOW = 8.8) [3] [4]. These properties promote strong adsorption to organic matter, with a sediment-water partition coefficient (log KOC) of 5.5–5.7, ensuring rapid migration from the water column to benthic zones [3]. In wastewater treatment plants (WWTPs), >90% of Diisononyl phthalate partitions into sludge due to sorption mechanisms, with limited degradation observed during treatment cycles [2].
Modeling using the Variable Volume Water Mode – Point Source Calculator (VVWM-PSC) predicts that >92% of Diisononyl phthalate released into surface water transfers to suspended particulates and sediments [4]. Field studies in industrialized regions, such as False Creek, Canada, detected dissolved Diisononyl phthalate concentrations of 29–64 ng/L, while suspended particulate fractions reached 14,700–50,400 ng/g dry weight [3]. This disparity underscores the compound’s propensity to aggregate in sedimentary environments rather than remain bioavailable in aqueous phases.
Table 1: Key Physicochemical Parameters Influencing Diisononyl Phthalate Partitioning
Parameter | Value | Source |
---|---|---|
Water solubility | 0.00061 mg/L | [3] [4] |
log KOW | 8.8 | [3] [4] |
log KOC | 5.5–5.7 | [3] [4] |
Sediment-water partition | >92% to sediments | [4] |
Diisononyl phthalate demonstrates marked persistence in anaerobic sediments, with half-lives exceeding 100 days under oxygen-depleted conditions [3]. Aerobic degradation studies report 57–84% mineralization over 28 days, but anaerobic sludge experiments show <10% degradation within similar timeframes [2] [3]. This recalcitrance is attributed to the compound’s branched alkyl chains, which hinder microbial enzymatic hydrolysis.
In subsurface sediments of Swedish and Korean industrial zones, Diisononyl phthalate residues persist at concentrations up to 3,200 µg/kg, with no significant decline observed over decadal periods [3]. The European Chemicals Agency (ECHA) notes that sedimentation and anaerobic conditions create "environmental sinks," where Diisononyl phthalate residues remain sequestered indefinitely, posing risks of remobilization during dredging or bioturbation events [3] [4].
Table 3: Degradation Rates of Diisononyl Phthalate Under Varying Conditions
Condition | Half-Life | Degradation Rate | Source |
---|---|---|---|
Aerobic (water) | 10.3 days | 57–84% in 28 days | [3] |
Anaerobic (sediment) | >100 days | <10% in 28 days | [2] [3] |
Photodegradation (air) | 0.2–2 days | Complete | [2] |
Health Hazard